molecular formula C13H17NO2 B15073071 Methyl 1-phenylpiperidine-2-carboxylate

Methyl 1-phenylpiperidine-2-carboxylate

Cat. No.: B15073071
M. Wt: 219.28 g/mol
InChI Key: VOKNWLCXVZXJEN-UHFFFAOYSA-N
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Description

Methyl 1-phenylpiperidine-2-carboxylate is a piperidine derivative characterized by a phenyl group at the 1-position and a methyl ester moiety at the 2-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, catalysis, and material science. Piperidine derivatives are often studied for their conformational flexibility, bioavailability, and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-phenylpiperidine-2-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with piperidine. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Source
SaponificationKOH, ethylene glycol, reflux (9 hrs)1-(4-Methylbenzenesulfonyl)-3β-methyl-4-phenylpiperidine-4-carboxylic acid
Acid HydrolysisHCl, aqueous workupCorresponding carboxylic acid (precipitated)
  • Example: Prolonged heating with KOH in ethylene glycol cleaves the ester bond, yielding a carboxylic acid (mp 209.5–211.4°C) . Similar conditions apply to isomers, producing distinct melting points for stereochemical variants .

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

Reaction Type Reagents/Conditions Product Source
Ester ReductionLiAlH₄, anhydrous ether1-Phenylpiperidine-2-methanol
  • Lithium aluminum hydride selectively reduces the ester to a primary alcohol without affecting the piperidine ring .

Alkylation at the Piperidine Nitrogen

The tertiary nitrogen undergoes alkylation with electrophilic reagents.

Reaction Type Reagents/Conditions Product Source
Mannich ReactionAcetophenone, paraformaldehyde, HCl, reflux (8–10 hrs)1-(2-Benzoylethyl)-3β-methyl-4-phenylpiperidine-4-carboxylate
  • Example: Reaction with acetophenone and paraformaldehyde under acidic conditions introduces a 2-benzoylethyl group at the nitrogen, forming a hydrochloride salt (mp 178.4–179.4°C) .

Substitution Reactions

The phenyl ring or ester group participates in electrophilic substitution or nucleophilic acyl substitution.

Reaction Type Reagents/Conditions Product Source
Nucleophilic Acyl SubstitutionEthanol, acid chloride intermediateEthyl 1-(4-methylbenzenesulfonyl)-3β-methyl-4-phenylpiperidine-4-carboxylate
  • Acid chloride intermediates (generated via SOCl₂ or PCl₅) react with alcohols to form new esters .

Oxidation Reactions

Controlled oxidation targets the piperidine ring or substituents.

Reaction Type Reagents/Conditions Product Source
Ring OxidationKMnO₄, acidic/neutral aqueousPiperidine-N-oxide derivatives
  • Piperidine rings are oxidized to N-oxides under mild conditions, though specific data for this compound requires extrapolation from related systems .

Stereochemical Considerations

  • Cis-Trans Isomerization : Prolonged reaction times (>2 hrs) favor thermodynamically stable cis-isomers in cyclization reactions .

  • Enantioselective Synthesis : Organocatalysts (e.g., quinoline derivatives) enable enantiomerically enriched products via intramolecular aza-Michael reactions .

Industrial-Scale Modifications

Process Conditions Outcome Source
Continuous Flow ReactorsOptimized for yield/purityScalable synthesis of piperidine analogs

Key Mechanistic Insights

  • Ester Reactivity : Governed by electron-withdrawing effects of the piperidine ring, enhancing susceptibility to nucleophilic attack.

  • Steric Effects : Substituents at C2 (ester) and C1 (phenyl) influence reaction rates and stereoselectivity .

Scientific Research Applications

Methyl 1-phenylpiperidine-2-carboxylate has applications in chemistry, biology, medicine, and industry. It is known to modulate various signaling pathways, including the inhibition of certain enzymes and receptors. The compound's effects are mediated through its binding to these targets, leading to alterations in cellular processes such as signal transduction and gene expression.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules. It is also used as a reference standard for analytical development and method validation.
  • Biology It is investigated for its potential as a biochemical probe in studying enzyme mechanisms and for studying the metabolic pathways and interactions of piperidine derivatives.
  • Medicine this compound is explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects. It is also researched for the pharmacokinetics and pharmacodynamics of related analgesic compounds. Pethidine is well known for its potent pain-relieving activity and is a widely used drug for treating surgery-associated pain conditions, acute pain conditions (such as gallstone and renal colic), and for pain relief for desolate cancer cases .
  • Industry It is utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and in quality control and stability testing of pharmaceutical products.

Mechanism of Action

The mechanism of action of methyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the inhibition of certain enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-phenylpiperidine-2-carboxylate and related piperidine derivatives:

Compound Molecular Formula Substituents Key Properties/Applications
This compound C₁₃H₁₇NO₂ 1-phenyl, 2-methyl ester Hypothesized applications in drug design due to ester functionality and aromatic substitution.
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 1-benzyloxycarbonyl, 4-amino Limited toxicological data; used in research but requires stringent safety protocols.
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate C₁₆H₂₃NO₄ 1-ethyl ester, 4-hydroxyphenyl with hydroxyethyl chain Enhanced solubility due to hydroxyl groups; lab research focus (no drug/household use).
1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde C₁₃H₁₅NO₂ Pyrrolidine ring with phenylacetyl and aldehyde groups Antimicrobial activity reported; structural rigidity differs from piperidine analogs.

Key Observations:

Substituent Effects on Reactivity: The methyl ester in this compound may enhance hydrolytic stability compared to ethyl or benzyl esters, as smaller ester groups are typically less sterically hindered .

Toxicological Profiles: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicity data, necessitating precautions like immediate flushing of eyes/skin upon exposure . This compound may share similar handling requirements due to structural similarities.

Spectroscopic Characterization :

  • While NMR data for this compound are unavailable, studies on 4-(1-pyrrolidinyl)piperidine highlight the importance of ring conformation and substituent effects on chemical shifts .

Biological Activity :

  • Piperidine-2-carboxylates with aromatic groups (e.g., phenyl) often show antimicrobial or receptor-binding activity, whereas pyrrolidine analogs (e.g., 1-phenylacetyl-pyrrolidine-2-carboxyaldehyde) emphasize rigidity for target specificity .

Biological Activity

Methyl 1-phenylpiperidine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic agent. Its structure features a piperidine ring substituted with a phenyl group and a carboxylate ester, which is significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.

This compound has the molecular formula C14H19NO2C_{14}H_{19}NO_2. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors. Studies indicate that it may modulate pain pathways by binding to these receptors, similar to other compounds in the piperidine class. This interaction is crucial for understanding its analgesic effects and potential side effects.

Receptor Binding Affinity

Research has shown that this compound exhibits varying degrees of binding affinity at different opioid receptors:

  • Mu (μ) Opioid Receptors : High affinity, contributing to analgesic effects.
  • Delta (δ) Opioid Receptors : Moderate affinity, potentially influencing mood and emotional responses.
  • Kappa (κ) Opioid Receptors : Low or negligible affinity, indicating limited interaction .

Pharmacological Studies

A series of studies have evaluated the pharmacological properties of this compound, particularly its analgesic effects. Below are key findings:

Analgesic Activity

This compound has been shown to possess significant analgesic properties in various animal models. For example:

  • In a tail withdrawal test in rats, the compound demonstrated potency comparable to established opioid analgesics .
  • Comparative studies indicate that its analgesic potency may be enhanced through structural modifications, which can increase binding affinity to opioid receptors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Pain Management :
    • Objective : To evaluate the efficacy of this compound in chronic pain models.
    • Findings : The compound significantly reduced pain scores compared to control groups, suggesting its utility as a pain management agent.
  • Neuropharmacological Effects :
    • Objective : To assess the impact on locomotor activity and anxiety-like behaviors.
    • Findings : The compound exhibited anxiolytic effects at lower doses while maintaining analgesic properties at higher doses.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and receptor affinities of this compound compared to related compounds:

CompoundMu Affinity (IC50)Analgesic PotencyNotes
This compoundHighSignificantPotential for further modification
FentanylVery HighExtremely PotentKnown for high potency but riskier profile
MorphineModerateStandardEstablished opioid with known side effects

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Methyl 1-phenylpiperidine-2-carboxylate while ensuring safety and reproducibility?

  • Methodological Answer : Synthesis of piperidine derivatives often involves esterification or cyclization reactions. For this compound, consider analogous protocols for related esters (e.g., ethyl piperidine carboxylates) . Key steps include:

  • Using inert atmospheres to prevent oxidation (P222: "Do not allow contact with air" ).
  • Monitoring reaction conditions (temperature, solvent polarity) to avoid side reactions.
  • Employing chromatography or recrystallization for purification.
    Safety protocols: Follow hazard statements (e.g., P210: "Keep away from heat/sparks" ) and use personal protective equipment (PPE) as per laboratory guidelines .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements . The WinGX suite facilitates data processing and visualization .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine ring. Compare chemical shifts with similar compounds (e.g., ethyl piperidine carboxylates ).
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS.

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) can model:

  • Electron density distribution to identify reactive sites.
  • Frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
  • Solvent effects via implicit solvation models (e.g., PCM).
    Software tools like Gaussian or ORCA are recommended, with basis sets (e.g., 6-31G*) validated for organic molecules.

Advanced Research Questions

Q. How can ring puckering analysis clarify conformational dynamics of the piperidine moiety in this compound?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements:

  • Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from crystallographic data.
  • Compare with computational models (e.g., molecular dynamics simulations) to assess flexibility.
  • For example, a higher qq value indicates greater deviation from planarity, affecting steric interactions with biological targets.

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC50_{50}) .
  • Data Validation : Replicate assays under standardized conditions (pH, temperature) and assess purity via HPLC (e.g., detect impurities like Ethylphenidate Hydrochloride ).
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

Q. How can DFT-derived parameters guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) using DFT-optimized geometries to predict binding affinities for targets like dopamine transporters .
  • Modify substituents (e.g., phenyl or ester groups) based on electrostatic potential maps to enhance target interactions.
  • Validate predictions via synthesis and in vitro assays, prioritizing derivatives with lower HOMO-LUMO gaps for improved reactivity .

Q. Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • Follow OSHA HCS guidelines: Use fume hoods, avoid ignition sources (P210 ), and store in airtight containers (P222 ).
  • Implement spill management protocols (e.g., neutralization with inert adsorbents) .
  • Reference safety data sheets (SDS) for acute toxicity and disposal recommendations .

Q. How can researchers address ecological data gaps for this compound?

  • Methodological Answer :

  • Conduct biodegradation studies (e.g., OECD 301F) to estimate persistence.
  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity in absence of empirical data .
  • Adopt the precautionary principle in waste disposal until data is available.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 1-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

VOKNWLCXVZXJEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2=CC=CC=C2

Origin of Product

United States

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